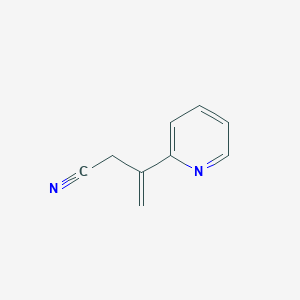

3-Pyridin-2-ylbut-3-enenitrile

Descripción

3-Pyridin-2-ylbut-3-enenitrile is an unsaturated nitrile derivative featuring a pyridine ring substituted at the 2-position and conjugated with a but-3-enenitrile moiety. The nitrile group and pyridine ring confer unique electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. Synthetically, routes analogous to 3-Ethoxy-2-(2-pyridinyl)propenonitrile () could be adapted, substituting ethoxy precursors with allylic nitriles .

Propiedades

IUPAC Name |

3-pyridin-2-ylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-8(5-6-10)9-4-2-3-7-11-9/h2-4,7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPLKNSUPDZKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC#N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-ylbut-3-enenitrile typically involves the reaction of pyridine derivatives with appropriate nitrile-containing precursors. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide, under mild and metal-free conditions .

Industrial Production Methods: Industrial production of 3-Pyridin-2-ylbut-3-enenitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Pyridin-2-ylbut-3-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

3-Pyridin-2-ylbut-3-enenitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

Industry: It can be utilized in the production of materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 3-Pyridin-2-ylbut-3-enenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

3-Ethoxy-2-(2-pyridinyl)propenonitrile ()

- Structure and Functional Groups : Contains a pyridin-2-yl group, ethoxy substituent, and nitrile.

- Synthesis : Reacts 2-pyridinylacetonitrile with triethyl orthoformate and ZnCl₂ at 100–120°C, yielding a crude product used without purification .

- Spectroscopy : IR shows nitrile absorption (~2200 cm⁻¹), while NMR confirms ethoxy and pyridine proton environments.

2-(Pyridin-3-yl)acetic Acid ()

- Structure and Functional Groups : Pyridin-3-yl group with a carboxylic acid.

- Safety Profile : Requires precautions for skin/eye contact and inhalation; toxic fumes may form during combustion .

- Key Differences : The carboxylic acid group enhances water solubility compared to the nitrile in the target compound. Pyridine substitution at the 3-position (vs. 2-position) may reduce conjugation with the nitrile, affecting electronic properties.

3-Acetylpyridine ()

- Structure and Functional Groups : Pyridin-3-yl group with a ketone.

- Physical Properties : Molecular weight 121.14 g/mol, Log Kow 0.35, moderate water solubility (1.2 g/L at 25°C) .

- Key Differences : The ketone group increases polarity compared to nitriles, influencing partition coefficients and bioavailability.

Ethyl 2-(Piperidin-4-yl)acetate ()

- Structure and Functional Groups : Piperidine ring with an ester group.

- Synthesis : Uses cesium carbonate and coupling reagents under mild conditions (e.g., 25°C in dichloromethane) .

- Key Differences : The saturated piperidine ring lacks the aromaticity and conjugation of pyridine, reducing electronic delocalization. The ester group offers hydrolytic instability compared to nitriles.

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound | Molecular Formula | Functional Groups | Pyridine Position |

|---|---|---|---|

| 3-Pyridin-2-ylbut-3-enenitrile | C₉H₈N₂ | Nitrile, alkene, pyridine | 2 |

| 3-Ethoxy-2-(2-pyridinyl)propenonitrile | C₁₀H₁₀N₂O | Nitrile, ethoxy, pyridine | 2 |

| 2-(Pyridin-3-yl)acetic Acid | C₇H₇NO₂ | Carboxylic acid, pyridine | 3 |

| 3-Acetylpyridine | C₇H₇NO | Ketone, pyridine | 3 |

| Ethyl 2-(Piperidin-4-yl)acetate | C₉H₁₇NO₂ | Ester, piperidine | N/A |

Research Findings and Implications

- Reactivity: The nitrile group in 3-Pyridin-2-ylbut-3-enenitrile may undergo nucleophilic additions or cyclization reactions, similar to 3-Ethoxy-2-(2-pyridinyl)propenonitrile .

- Applications : The conjugation between pyridine and nitrile could enhance electronic properties for use in ligands or catalysts, contrasting with 3-Acetylpyridine’s role in flavorants .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.